molecular formula C23H27NO4 B3091386 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid CAS No. 1217704-60-3

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid

Cat. No. B3091386
CAS RN: 1217704-60-3
M. Wt: 381.5
InChI Key: GVUXGAUXGMHUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid, commonly known as Fmoc-Lys(Dde)-OH, is a chemical compound used in the field of organic chemistry. It is a derivative of lysine, an amino acid that is essential for the proper functioning of the human body. Fmoc-Lys(Dde)-OH is widely used in peptide synthesis due to its unique properties and ease of use.

Scientific Research Applications

Biomass Conversion and Polymer Production

Conversion of Plant Biomass to Furan Derivatives :This area focuses on the transformation of hexose carbohydrates and lignocellulose from plant biomass into versatile platform chemicals like 5-Hydroxymethylfurfural (HMF) and its derivatives. These compounds serve as alternatives to non-renewable hydrocarbon sources, paving the way for sustainable production of polymers, fuels, and various industrial chemicals. The synthesis of HMF and its derivatives represents a significant step towards eco-friendly and renewable sources for the chemical industry, suggesting a potential application area for similar compounds (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalysis and Microbial Engineering

Understanding Biocatalyst Inhibition by Carboxylic Acids :Research in this domain explores how carboxylic acids, produced fermentatively by engineered microbes, can inhibit microbial growth at concentrations below desired yields. This understanding is crucial for developing strategies to engineer more robust microbial strains capable of higher tolerance and productivity, thereby enhancing the efficiency of biotechnological processes involving carboxylic acids (Jarboe, Royce, & Liu, 2013).

Corrosion Inhibition

Quinoline and its Derivatives as Corrosion Inhibitors :The study of quinoline derivatives highlights their application in protecting metals from corrosion, an essential aspect of material science and engineering. These derivatives form stable chelating complexes with metallic surfaces, demonstrating the importance of molecular design in developing effective corrosion inhibitors. This research area underscores the relevance of chemical modifications, like those on similar complex molecules, in creating materials with specific desired properties (Verma, Quraishi, & Ebenso, 2020).

Bioactive Compound Development

Plant Betalains Chemistry and Biochemistry

:Investigations into plant-derived compounds, such as betalains, explore their potential in producing bioactive molecules for medicinal and industrial applications. Betalains, for example, have been studied for their antioxidant and health-promoting properties. This research highlights the potential of naturally occurring and synthetically modified compounds in developing new pharmaceuticals and functional materials (Khan & Giridhar, 2015).

Mechanism of Action

Target of Action

The compound, also known as N-Fmoc-5,5-dimethyl-D-norleucine, is a derivative of the amino acid valine . The primary targets of this compound are likely to be proteins or enzymes that interact with valine or its derivatives.

Mode of Action

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions and can be selectively removed when no longer needed .

Result of Action

The compound is used as a building block in peptide synthesis . The Fmoc group protects the amino acid during synthesis and can be selectively removed when no longer needed . This allows for the controlled assembly of complex peptide structures.

Action Environment

The action of this compound is primarily in the context of laboratory synthesis procedures. Factors such as pH, temperature, and the presence of other reactants can influence its reactivity and stability. The compound is reported to be stable at room temperature and has a long shelf-life .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUXGAUXGMHUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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